molecular formula C15H17NO3 B14090625 benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate

benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate

Cat. No.: B14090625
M. Wt: 259.30 g/mol
InChI Key: AMFFKKFNYQFLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(7-oxospiro[33]heptan-2-yl)carbamate is an organic compound with the molecular formula C15H17NO3 It is a derivative of carbamate and features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 7-oxospiro[3.3]heptan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group into an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the benzyl group with the nucleophile used.

Scientific Research Applications

Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key area of interest .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate
  • Benzyl (6,6-dimethoxyspiro[3.3]heptan-2-yl)carbamate
  • Benzyl (2-oxopropyl)carbamate

Uniqueness

Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both carbamate and ketone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate

InChI

InChI=1S/C15H17NO3/c17-13-6-7-15(13)8-12(9-15)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18)

InChI Key

AMFFKKFNYQFLSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1=O)CC(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.